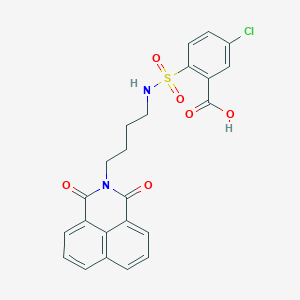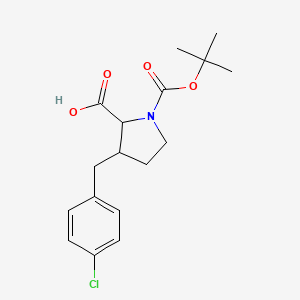
4-メチル-3-(ピロリジン-3-イル)ピリジン
説明
4-Methyl-3-(pyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-(pyrrolidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(pyrrolidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鎮痛および鎮静剤
“4-メチル-3-(ピロリジン-3-イル)ピリジン”誘導体は、鎮痛および鎮静剤としての可能性について広く研究されています。この化合物の構造により、痛み知覚を調節し鎮静を誘発する可能性のあるさまざまな生物学的標的に作用できます。 これは、従来の鎮痛剤に効果がない患者のために、新しい疼痛管理療法を開発するための貴重な候補となります .
抗糖尿病活性
研究によると、特定の“4-メチル-3-(ピロリジン-3-イル)ピリジン”誘導体は、血糖値を大幅に低下させる可能性があります。 この特性は、1型糖尿病、肥満関連糖尿病、糖尿病性脂質異常症、心臓血管疾患など、血漿血糖値の上昇に関連する状態の予防と治療に特に役立ちます .
抗マイコバクテリア特性
この化合物は、マイコバクテリア感染症の治療に有望であることが示されています。その構造的構成により、結核の原因となるマイコバクテリアの増殖を阻害することができます。 この用途は、既存の抗マイコバクテリア薬への耐性が高まっていることを考えると重要です .
抗ウイルス用途
“4-メチル-3-(ピロリジン-3-イル)ピリジン”誘導体は、HIV-1に対する作用を含む抗ウイルス活性を示しています。 これらの化合物は、特定の酵素を阻害したり、ウイルスの複製メカニズムを阻害したりすることで、新しい抗ウイルス薬の基盤となり得ます .
抗腫瘍および抗がん剤の可能性
この化合物の誘導体は、抗がん活性を示すことがわかっています。それらは、がん細胞などの急速に分裂する細胞におけるDNA複製に重要な酵素であるトポイソメラーゼIを阻害することによって作用します。 この阻害は、がん細胞の増殖を防ぎ、がん治療レジメンに組み込むことができます .
神経疾患
“4-メチル-3-(ピロリジン-3-イル)ピリジン”は、神経系の疾患を治療するために使用できるという証拠があります。 血脳関門を通過して中枢神経系の標的に作用する能力により、認知障害や神経変性疾患の潜在的な治療薬となります .
心臓血管への応用
血糖値への影響と潜在的な脂質調節効果により、“4-メチル-3-(ピロリジン-3-イル)ピリジン”は、心臓血管疾患の治療に役立つ可能性があります。 心臓病の危険因子である高脂血症や高血圧などの状態の管理に役立つ可能性があります .
薬物動態の強化
“4-メチル-3-(ピロリジン-3-イル)ピリジン”のいくつかの誘導体は、薬物動態特性について評価されています。 これらの研究は、体内での吸収、分布、代謝、排泄の仕方を理解することを目的としており、効果的で安全な薬剤を開発するために不可欠です .
作用機序
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by target selectivity .
Mode of Action
The presence of the pyrrolidine ring in a molecule can contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine and its derivatives have been associated with diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the storage temperature for this compound is 4 degrees celsius .
生化学分析
Biochemical Properties
4-Methyl-3-(pyrrolidin-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic functions .
Cellular Effects
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions. Additionally, it can impact metabolic pathways, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Methyl-3-(pyrrolidin-3-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This compound may also interact with DNA or RNA, influencing gene expression. The binding interactions can lead to conformational changes in the target molecules, thereby altering their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Methyl-3-(pyrrolidin-3-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
4-Methyl-3-(pyrrolidin-3-yl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound can modulate the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-Methyl-3-(pyrrolidin-3-yl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. These transport mechanisms are essential for understanding how the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of 4-Methyl-3-(pyrrolidin-3-yl)pyridine is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-methyl-3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZPAJFGBAJRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)





![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)

